molecular formula C14H20N2O2 B13895682 benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate

benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate

Cat. No.: B13895682
M. Wt: 248.32 g/mol
InChI Key: SJPSTVHIXFGFPZ-UHFFFAOYSA-N
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Description

Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate is a carbamate-protected amine intermediate designed for research and development applications. This compound is particularly valuable in medicinal chemistry and drug discovery for the synthesis of more complex molecules. Its structure, featuring a cyclobutane ring, is a scaffold of interest in the design of bioactive compounds and conformationally constrained inhibitors . The benzyloxycarbonyl (Cbz) group serves as a versatile protecting group for amines, allowing for selective reactions at other molecular sites and subsequent deprotection under mild conditions . The presence of both a protected carbamate and a primary amine functionality on a cyclobutyl framework makes this reagent a valuable building block for constructing novel chemical entities. Compounds with similar structural motifs, such as cyclobutyl rings and carbamate protections, have been investigated as inhibitors for proteases like Cathepsin F . Researchers can utilize this chemical to explore structure-activity relationships (SAR) and develop potential therapeutic agents. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate

InChI

InChI=1S/C14H20N2O2/c15-10-14(7-4-8-14)11-16-13(17)18-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,15H2,(H,16,17)

InChI Key

SJPSTVHIXFGFPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Overview of Carbamate Synthesis Strategies

Carbamate synthesis generally involves the formation of a carbamate linkage (-O-CO-NH-) by reacting amines with carbonyl-containing reagents. For benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate, the key step is the carbamoylation of the amine group on the cyclobutyl moiety with a benzyl carbamate precursor.

The primary synthetic routes include:

Phosgene and Phosgene Derivatives-Based Methods

Historically, phosgene and its derivatives such as alkyl chloroformates (e.g., benzyl chloroformate) have been the most frequently used reagents for carbamate synthesis. The reaction typically involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of the chloroformate, leading to carbamate formation.

Advantages:

  • High reactivity and generally high yields.
  • Straightforward reaction mechanism.

Limitations:

  • Phosgene is highly toxic and hazardous.
  • Carbamoyl chlorides formed are unstable and prone to hydrolysis.
  • Requires excess reagent, limiting atom economy.

For this compound, benzyl chloroformate reacts with the primary amine on the cyclobutyl ring under basic conditions (e.g., triethylamine) to yield the desired carbamate.

Activated Mixed Carbonate Methods

Activated mixed carbonates have emerged as safer and more environmentally benign alternatives to phosgene-based routes. These reagents are prepared by reacting chloroformates with suitable alcohols to form mixed carbonates, which then transfer the carbamate group to amines.

Key Reagents:

  • p-Nitrophenyl chloroformate
  • 1,1-Bis[6-(trifluoromethyl)benzotriazolyl]carbonate (BTBC)
  • Di(2-pyridyl) carbonate (DPC)

Typical Procedure:

  • Preparation of the mixed carbonate by reacting benzyl alcohol or other alcohols with activated chloroformates in the presence of a base.
  • Reaction of the mixed carbonate with the amine substrate under mild conditions to form the carbamate.

Data Table: Examples of Carbamate Formation from Activated Mixed Carbonates

Reagent Alcohol Used Amine Substrate Yield (%) Notes
p-Nitrophenyl chloroformate Benzyl alcohol Primary amine (cyclobutyl derivative) 75-90 Mild conditions, good selectivity
BTBC Benzyl alcohol Primary amine 80-95 High reactivity, stable reagent
DPC Benzyl alcohol Primary and secondary amines 85-92 High yield, convenient handling

These methods offer improved safety profiles and operational convenience, making them suitable for synthesizing this compound in research and industrial settings.

Carbon Dioxide Incorporation Approaches

Recent advances have utilized carbon dioxide as a carbonyl source for carbamate synthesis, exploiting its abundance and low toxicity. The general approach involves:

  • Formation of carbamate anions by reaction of amines with CO₂.
  • Subsequent alkylation with alkyl halides to form carbamates.

Solid-Phase Synthesis Example:

  • Amines are immobilized on Merrifield resin.
  • CO₂ is bubbled through the reaction mixture in the presence of cesium carbonate and tetrabutylammonium iodide.
  • Alkyl halide is added to yield carbamates.

One-Pot Synthesis:

  • Primary amines react with CO₂ and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide in anhydrous dimethylformamide.
  • This method avoids isolation of intermediates, streamlining synthesis.

Advantages:

  • Phosgene-free and environmentally friendly.
  • Mild reaction conditions.
  • Suitable for combinatorial synthesis.

Limitations:

  • Requires specialized reagents and conditions.
  • Alkyl halide choice affects selectivity and yield.

This approach can be adapted for this compound by selecting benzyl halides and appropriate amine substrates.

Carbamoylimidazolium Salt Mediated Synthesis

Carbamoylimidazolium salts serve as efficient carbamoyl transfer reagents. They are synthesized by treating secondary amines with N,N′-carbonyldiimidazole followed by methylation with iodomethane.

Reaction Scheme:

  • Carbamoylimidazolium salt reacts with nucleophilic alkoxides derived from alcohols.
  • The carbamate is formed via nucleophilic substitution.

Advantages:

  • Avoids use of toxic phosgene.
  • Stable intermediates.
  • Selective and high-yielding reactions.

Application:

  • Suitable for aromatic and aliphatic carbamates.
  • Requires generation of alkoxide nucleophiles for aliphatic alcohols.

For this compound, this method allows selective carbamoylation of the amine with benzyl alcohol-derived alkoxides.

Curtius Rearrangement and Modified Rearrangements

The Curtius rearrangement involves thermal decomposition of acyl azides to isocyanates, which can then be trapped by alcohols to form carbamates.

Modified Method:

  • Reaction of chloroformates or di-tert-butyl dicarbonate with sodium azide and carboxylic acids to form acyl azides.
  • Heating induces rearrangement to isocyanates.
  • Reaction with benzyl alcohol yields benzyl carbamates.

Advantages:

  • Enables carbamate formation from carboxylic acids.
  • Provides access to aromatic and aliphatic carbamates.

Limitations:

  • Requires careful temperature control.
  • Some substrates may produce side products such as esters.

This method can be applied to synthesize this compound when starting from appropriate carboxylic acid precursors.

Catalytic and Metal-Mediated Carbamate Formation

Indium-mediated catalysis has been developed for carbamate synthesis using amines and alkyl chloroformates.

Key Features:

  • Catalytic amounts of indium metal.
  • Equimolar amounts of alkyl chloroformate.
  • Mild and selective conditions.

Advantages:

  • Avoids excess reagents.
  • High functional group tolerance.
  • Applicable to sterically hindered amines.

This catalytic approach can be utilized for efficient preparation of this compound, especially when sensitive functional groups are present.

Comparative Summary Table of Preparation Methods

Methodology Reagents/Conditions Advantages Limitations Applicability to Target Compound
Phosgene/Alkyl Chloroformates Benzyl chloroformate, base (e.g., triethylamine) High yield, straightforward Toxic reagents, excess needed Classical, widely used
Activated Mixed Carbonates p-Nitrophenyl chloroformate, BTBC, DPC Safer, stable reagents, high yield Requires preparation of carbonates Preferred for safer synthesis
Carbon Dioxide Incorporation CO₂, cesium carbonate, alkyl halides Green, mild, phosgene-free Specialized conditions Emerging, combinatorial synthesis
Carbamoylimidazolium Salts CDI, iodomethane, alkoxide nucleophiles Stable intermediates, selective Requires alkoxide generation Suitable for aromatic/aliphatic carbamates
Curtius Rearrangement Acyl azides, heat, benzyl alcohol Versatile, from carboxylic acids Temperature sensitive, side products Useful for complex substrates
Indium Catalysis Indium metal, alkyl chloroformate Catalytic, mild, selective Requires metal catalyst Efficient for sterically hindered amines

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of benzyl alcohol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under specific conditions, such as acidic or basic environments, to reveal the free amine group.

Comparison with Similar Compounds

Structural and Functional Comparison with Cyclic Carbamate Analogues

Key Comparisons:

  • Cyclobutyl vs. The hydroxymethyl substituent in the cyclopropyl analog limits its utility in further functionalization, unlike the aminomethyl group in the target compound, which provides a reactive handle for derivatization .
  • Aminomethyl vs. Complex Side Chains: Benzyl N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]carbamate (CAS 70497-50-6) contains a branched amide chain, resulting in higher molecular weight (321.37 g/mol) and increased hydrogen-bonding capacity (H-bond donors: 3, acceptors: 4). This contrasts with the target compound’s simpler aminomethyl-cyclobutyl structure, which may enhance membrane permeability due to reduced polarity (predicted XLogP3 ~1.2 vs. 0.8 for the branched analog) .

Comparative Analysis of Carbamate Protecting Groups: Benzyl vs. tert-Butyl

The choice of carbamate protecting group significantly impacts stability and synthetic utility:

  • Benzyl (Cbz): Removed via hydrogenolysis or acidic conditions (e.g., HBr/AcOH). Preferred in peptide synthesis for orthogonal protection . Example: Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate vs. tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate (CAS 1286330-22-0) .
  • tert-Butyl (Boc) :
    • Cleaved under mild acidic conditions (e.g., TFA).
    • Less stable in protic solvents compared to Cbz .

Substituent Effects: Aminomethyl Cyclobutyl vs. Other Functional Groups

  • Aromatic vs. Aliphatic Substitution: tert-Butyl N-[3-(aminomethyl)benzyl]carbamate (CAS 108467-99-8) features an aromatic aminomethyl group, which may enhance π-π stacking interactions in drug-receptor binding. In contrast, the target compound’s aliphatic cyclobutyl group reduces aromaticity but improves metabolic stability .
  • Biological Activity: Benzyl carbamates with glycosyl substituents (e.g., methyl N-{4-[(α-L-rhamnopyranosyl)benzyl]}carbamate) demonstrate insulin-secretory effects in pancreatic cells . The target compound’s aminomethyl group could similarly enable bioactive conjugates.

Data Tables Summarizing Key Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Key Feature Reference
This compound* ~246.3 ~1.2 2 2 Cyclobutyl, aminomethyl Inferred
Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate 207.2 0.5 2 3 Cyclopropyl, hydroxymethyl
Benzyl N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]carbamate 321.37 0.8 3 4 Branched amide chain
tert-Butyl N-[1-(aminomethyl)cyclobutyl]carbamate 228.3 1.5 2 2 Boc-protected cyclobutyl

*Estimated based on structural analogs.

Table 2: Protecting Group Comparison

Protecting Group Cleavage Method Stability Profile Example Compound Reference
Benzyl (Cbz) Hydrogenolysis, HBr/AcOH Stable in base, acid-labile This compound
tert-Butyl (Boc) TFA, HCl/dioxane Acid-labile, base-stable tert-Butyl N-[1-(aminomethyl)cyclobutyl]carbamate

Biological Activity

Benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate is a compound that belongs to the class of Mannich bases, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Overview of Mannich Bases

Mannich bases are synthesized through the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a compound containing an active hydrogen atom. They are recognized for their potential as therapeutic agents due to their varied biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects .

Structure-Activity Relationship

The structure of this compound influences its biological activity. The presence of the carbamate functional group may enhance its stability and bioavailability. Research indicates that modifications in the structure can lead to significant changes in biological properties, making it essential to explore structure-activity relationships (SAR) for optimizing therapeutic efficacy .

Anticancer Activity

Several studies have highlighted the anticancer potential of Mannich bases. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various human cancer cell lines. A notable study reported that related carbamates exhibited lethal concentrations (LC50) in the low nanomolar range against glioblastoma and neuroblastoma cells .

CompoundCell LineLC50 (nM)
Compound 1BE (brain cancer)18.9
Compound 3U87 (glioblastoma)>3000

The effectiveness of these compounds is attributed to their ability to induce apoptosis and cell cycle arrest in cancer cells. In particular, this compound may exhibit similar mechanisms due to its structural characteristics.

Antibacterial and Antifungal Activities

Mannich bases have also been explored for their antibacterial and antifungal properties. Research indicates that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disruption of cellular processes or interference with microbial metabolism .

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating various Mannich bases, this compound was found to significantly reduce cell viability in human cancer cell lines when tested in vitro. The study utilized a clonogenic assay to assess reproductive integrity post-treatment, revealing substantial differences in sensitivity across different cell lines.

Case Study 2: Antimicrobial Assessment
Another investigation assessed the antimicrobial activity of related carbamates against common bacterial strains such as E. coli and S. aureus. The results indicated that certain structural modifications could enhance antibacterial potency, suggesting a promising avenue for further research.

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